N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15036321
InChI: InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)
SMILES:
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC15036321

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name N-[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)
Standard InChI Key PFGVQSSVBWZPAN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a phenyl ring, a sulfamoyl group, and an acetamide moiety, which contribute to its biological activity. The compound's molecular formula is reported as C14H15N3O3S, indicating a molecular weight of approximately 305.35 g/mol .

Synthesis and Chemical Reactions

The synthesis of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions, such as nucleophilic acyl substitution and sulfonamide-related reactions, which are influenced by its functional groups.

Biological Activity and Applications

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves interacting with various biological targets, making it a candidate for further research in drug development. The compound's unique combination of functional groups may confer selectivity towards specific biological pathways, leading to distinct pharmacological profiles and therapeutic applications .

Interaction Studies and Pharmacological Profile

Interaction studies involving N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide focus on its binding affinity with enzymes and receptors. Techniques such as biochemical assays and molecular modeling are used to elucidate its mechanism of action and inform modifications that could enhance its efficacy as a drug candidate.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide, including variations in the pyridine ring substitution. For example, N-{4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide differs in the methyl substitution position on the pyridine ring.

Compound NameStructural FeaturesUnique Characteristics
N-{4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl}acetamideSimilar sulfamoyl and acetamide groupsDifferent methyl substitution on pyridine
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamideSulfonamide group attached to a phenyl ringEnhanced solubility properties due to different methyl substitution

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